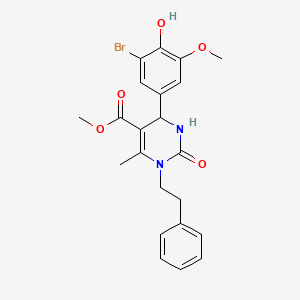
methyl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-6-methyl-2-oxo-1-(2-phenylethyl)-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
Descripción general
Descripción
Methyl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-6-methyl-2-oxo-1-(2-phenylethyl)-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a useful research compound. Its molecular formula is C22H23BrN2O5 and its molecular weight is 475.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 474.07903 g/mol and the complexity rating of the compound is 664. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antiviral Activities
Research on pyrimidine derivatives, such as the synthesis and evaluation of 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, reveals antiviral activities. These compounds have shown inhibitory effects against retroviruses, highlighting the potential use of related chemicals in antiretroviral therapies. The specific derivative investigated demonstrated significant inhibition of human immunodeficiency virus and Moloney murine sarcoma virus-induced cytopathicity in cell culture, underscoring the relevance of pyrimidine derivatives in medical research focused on viral infections (Hocková et al., 2003).
Liquid Crystal Properties
The synthesis of aryl esters of laterally substituted 5-pyrimidinecarboxylic acids has been explored for their liquid crystal properties. This research indicates the potential of pyrimidinecarboxylate derivatives in the development of nematic and smectic liquid crystals, which are crucial for the manufacture of liquid crystal displays and other electronic devices. The adjustment of substituents on the pyrimidine ring can significantly affect the melting points and mesomorphic state ranges, offering a pathway to tailor material properties for specific technological applications (Mikhaleva, 2003).
Antimicrobial Evaluation
A series of tetrahydro-2-(hydroxyimino)-pyrimidine-5-carboxylic acids were prepared and evaluated for their antimicrobial activity. The investigation of these compounds demonstrates the potential of pyrimidinecarboxylate derivatives in the development of new antimicrobial agents. These compounds showed significant to moderate antibacterial activity and promising antifungal activity, highlighting their potential in addressing the growing concern of antimicrobial resistance (Shastri & Post, 2019).
Propiedades
IUPAC Name |
methyl 6-(3-bromo-4-hydroxy-5-methoxyphenyl)-4-methyl-2-oxo-3-(2-phenylethyl)-1,6-dihydropyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23BrN2O5/c1-13-18(21(27)30-3)19(15-11-16(23)20(26)17(12-15)29-2)24-22(28)25(13)10-9-14-7-5-4-6-8-14/h4-8,11-12,19,26H,9-10H2,1-3H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNMBXXGEEOMUPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1CCC2=CC=CC=C2)C3=CC(=C(C(=C3)Br)O)OC)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23BrN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-METHYL-N-(3-{[4-(4-NITROPHENYL)PIPERAZINO]CARBONYL}PHENYL)PROPANAMIDE](/img/structure/B4048804.png)
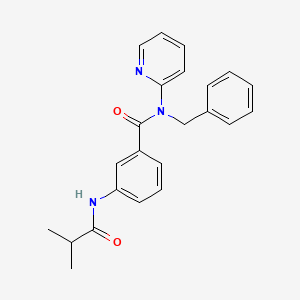
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-3-(1H-pyrazol-1-ylmethyl)benzamide](/img/structure/B4048811.png)
![2-[[5-[(2-chlorophenoxy)methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(5-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4048813.png)
![2-[4-(3,5-dimethylphenoxy)phenyl]-5-methylhexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4048821.png)
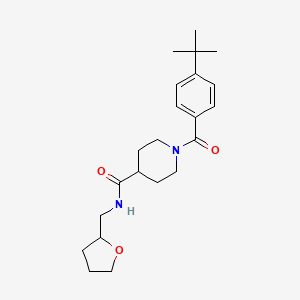
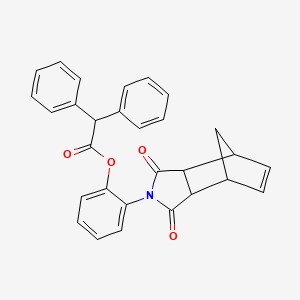
![ethyl 3-[4,8-dimethyl-7-(1-methyl-2-oxopropoxy)-2-oxo-2H-chromen-3-yl]propanoate](/img/structure/B4048848.png)
![2-hydroxy-5-({[(5-methoxy-1H-benzimidazol-2-yl)thio]acetyl}amino)benzoic acid](/img/structure/B4048872.png)
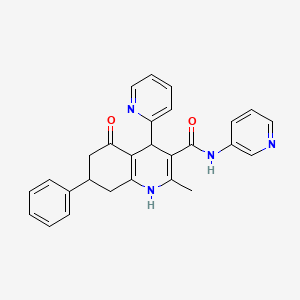
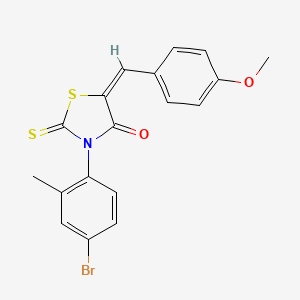
![2-[4-(2-methoxyphenoxy)phenyl]hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B4048892.png)
amino]-N-(4-methoxyphenyl)-2,4-dimethylbenzenesulfonamide](/img/structure/B4048901.png)
![N-(4-{[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)amino]methyl}phenyl)acetamide](/img/structure/B4048907.png)
